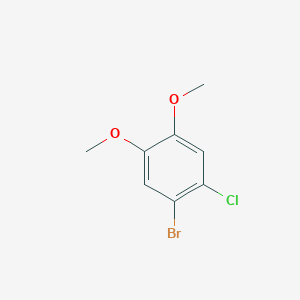

1-Bromo-2-chloro-4,5-dimethoxybenzene

Descripción general

Descripción

1-Bromo-2-chloro-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.51 . It is a solid substance .

Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-4,5-dimethoxybenzene involves several precursors including 4-Bromoveratrole, 1,2-Dimethoxybenzene, and 4-Chloro-1,2-dimethoxybenzene . The literature suggests that the synthesis process has been discussed in the Advanced Synthesis and Catalysis journal in 2004 .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4,5-dimethoxybenzene consists of a benzene ring with bromo, chloro, and two methoxy groups attached to it . The InChI code for this compound is 1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 .Aplicaciones Científicas De Investigación

Synthesis of Benzo[b]furans

1-Bromo-2-chloro-4,5-dimethoxybenzene: is utilized in the synthesis of 2,3-disubstituted benzo[b]furans . These compounds are of interest due to their presence in various natural products and pharmaceuticals. The process involves the formation of benzo[b]furan rings, which are pivotal in the development of new therapeutic agents.

Dendrimer Synthesis

This compound serves as a building block in the creation of dendrimers, specifically Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 . Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science.

Electrophilic Aromatic Substitution Reactions

The compound is involved in electrophilic aromatic substitution reactions . This fundamental organic reaction allows the introduction of substituents to the aromatic ring, maintaining the ring’s stability and expanding the utility of the benzene derivative in complex organic syntheses.

Redox Shuttle Additive in Lithium-Ion Batteries

In the field of energy storage, 1-Bromo-2-chloro-4,5-dimethoxybenzene can be used as a chemical redox shuttle additive in lithium-ion batteries . This application is crucial for enhancing the safety and longevity of batteries by providing overcharge and overdischarge protection.

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-chloro-4,5-dimethoxybenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the stability and reactivity of these compounds .

Mode of Action

1-Bromo-2-chloro-4,5-dimethoxybenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-2-chloro-4,5-dimethoxybenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, resulting in a substituted aromatic compound .

Result of Action

The result of the action of 1-Bromo-2-chloro-4,5-dimethoxybenzene is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, stability, and interactions with other molecules.

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-2-chloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXGRXCHOHYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655593 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

753502-60-2 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial orientation of the methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene?

A: The two methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene are nearly coplanar with the benzene ring. This means they lie roughly within the same plane as the benzene ring. The dihedral angles, which measure the angle between these planes, range from 0.9° to 12.3° for the four independent molecules identified in the asymmetric unit of the crystal structure. [] You can visualize this as the methoxy groups being slightly tilted out of the plane of the benzene ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)

![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)

![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)